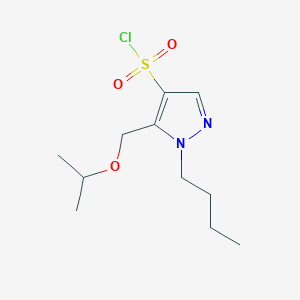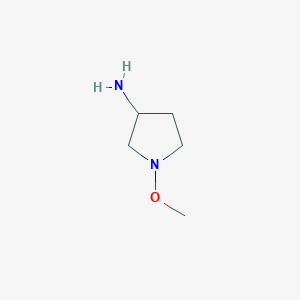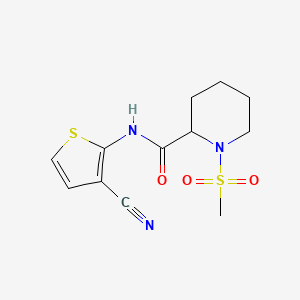
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline
Übersicht
Beschreibung
“4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline” is a chemical compound with the molecular formula C17H22N6O2 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves the replacement of the chloride ion of certain compounds with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of “4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline” consists of a 1,3,5-triazine ring substituted with morpholino groups at the 4 and 6 positions and an aniline group at the 2 position .Chemical Reactions Analysis
The compound is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis . It has also been evaluated for its antimicrobial activity against E. coli, S. aureus, and C. albicans .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a melting point of 266 °C, a predicted boiling point of 616.9±65.0 °C, and a predicted density of 1.300±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline has been synthesized and characterized through various methods. The synthesis involved substitution reactions and Suzuki reactions, resulting in a compound confirmed by 1H-NMR and ESI-MS with an overall yield of 61.7% (Jiao Chun-l, 2014).
Use in Copper(II) Complexes
This compound has been utilized in synthesizing heteroleptic Cu(II) complexes. These complexes, characterized by elemental analysis, FTIR, and X-ray photoelectron spectroscopy, demonstrated significant anticancer activity against lung carcinoma A-549 cell line and exhibited high antioxidant activity (Khalil et al., 2022).
Structural Studies
The compound's crystal structure has been studied, revealing intermolecular hydrogen bonds and a chair conformation of the morpholine ring, providing insights into its molecular arrangement (Li et al., 2005).
Monoamine Oxidase Inhibitory Activity
It is also a part of amino acid derivatives studied for monoamine oxidase inhibitory activity. Some derivatives showed comparable activity to standard inhibitors, indicating potential pharmaceutical applications (Khattab et al., 2015).
Spectroscopic Study and Non-Linear Optical Behavior
A derivative of this compound was synthesized, and its molecular structure and vibrational frequencies were analyzed using density functional theory. This study contributed to understanding its non-linear optical behavior and molecular properties (Kavipriya et al., 2020).
Application in Acetic Acid Medium
Another study demonstrated its reaction in acetic acid medium, leading to the production of biologically relevant residues. This finding is significant for understanding the compound's chemical behavior in different solvents (Kolmakov, 2008).
Improving Organic Light-Emitting Diodes
Triazine compounds, including derivatives of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, have been shown to be effective as electron-transport layers in organic light-emitting diodes (OLEDs), enhancing their driving voltages, power conversion efficiencies, and operational stability (Matsushima et al., 2010).
Antimicrobial Studies
Several derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities, showing moderate activity against certain bacterial and fungal species (Asundaria et al., 2010).
Wirkmechanismus
Target of Action
The primary target of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is the Phosphoinositide 3-kinase (PI3K) . PI3K is a key enzyme in cell signaling, growth, and survival. It is deregulated in a wide variety of human tumors and triggers activation of protein kinase B (PKB/Akt) and mammalian target of rapamycin (mTOR) .
Mode of Action
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline acts as a PI3K inhibitor . It binds to the PI3K enzyme, preventing it from performing its role in the PI3K/Akt signaling pathway. This inhibition disrupts the pathway, leading to decreased cell proliferation and survival .
Biochemical Pathways
The compound primarily affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular functions, including cell survival, growth, and proliferation. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced tumor growth and survival .
Pharmacokinetics
These properties suggest that the compound may have good bioavailability and could potentially be used to target brain tumors .
Result of Action
The inhibition of PI3K by 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline leads to a disruption in the PI3K/Akt signaling pathway. This disruption can result in decreased cell proliferation and survival, potentially leading to a reduction in tumor growth .
Action Environment
The compound is air sensitive and should be stored under inert gas . Environmental factors such as temperature and light could potentially influence the compound’s action, efficacy, and stability . Therefore, it is recommended to store the compound in a cool, dark place .
Safety and Hazards
The compound is classified as causing skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists or skin irritation occurs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c18-14-3-1-13(2-4-14)15-19-16(22-5-9-24-10-6-22)21-17(20-15)23-7-11-25-12-8-23/h1-4H,5-12,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMSQGCPVLGNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C3=CC=C(C=C3)N)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197159-91-3 | |
| Record name | 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2996940.png)

![2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2996943.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996945.png)



![1-[1-(tert-butoxycarbonyl)-L-prolyl]piperidine-4-carboxylic acid](/img/structure/B2996949.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2996951.png)

![N-(4-bromophenyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide](/img/structure/B2996957.png)

